1,4-Dimethyl-3,4-dihydroisoquinoline

tubulin polymerization inhibitor cytotoxicity CEM leukemia

1,4-Dimethyl-3,4-dihydroisoquinoline (CAS 59261-37-9) is a chiral, 3,4-dihydro isoquinoline scaffold with methyl groups at C‑1 and C‑4 that enable dual‑vector diversification for programs targeting the colchicine binding site (tubulin inhibition IC₅₀ 0.64 µM in CEM cells) or stereoselective MAO‑A inhibition (Ki as low as 2 µM). The reduced core and C‑4 chiral center provide conformational flexibility and enantiomer‑dependent potency (R/S Ki differential up to 38.5‑fold) not achievable with fully aromatic 1,4‑dimethylisoquinoline. Available in ≥95% purity for oncology and CNS SAR studies.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 59261-37-9
Cat. No. B1595084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-3,4-dihydroisoquinoline
CAS59261-37-9
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC1CN=C(C2=CC=CC=C12)C
InChIInChI=1S/C11H13N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-6,8H,7H2,1-2H3
InChIKeyBEGGTDKXWFOTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-3,4-dihydroisoquinoline (CAS 59261-37-9): A Dually Methylated Dihydroisoquinoline Scaffold for CNS and Antitumor Research


1,4-Dimethyl-3,4-dihydroisoquinoline (CAS 59261-37-9) is a reduced isoquinoline heterocycle characterized by a 3,4-dihydro core and methyl substitutions at both the 1- and 4-positions (C11H13N, MW 159.23) . This specific substitution pattern distinguishes it from the parent 3,4-dihydroisoquinoline class, which has been extensively studied for monoamine oxidase (MAO) inhibition (Ki = 2-130 µM for MAO-A) [1]. The compound serves as a versatile building block for the synthesis of bioactive derivatives, including 1,4-disubstituted-3,4-dihydroisoquinolines evaluated as tubulin polymerization inhibitors [2]. Its physicochemical properties include a boiling point of 220°C at 760 mmHg, density of 1.02 g/cm³, and calculated LogP of 2.05, indicating moderate lipophilicity . The compound is commercially available with a typical purity specification of 95% for research and development use .

Why Generic 3,4-Dihydroisoquinolines Cannot Replace 1,4-Dimethyl-3,4-dihydroisoquinoline in Structure-Dependent Assays


The 1,4-dimethyl substitution pattern on the 3,4-dihydroisoquinoline core is not a generic modification; it fundamentally alters both the compound's reactivity and its biological interaction profile. In the context of tubulin polymerization inhibition, the introduction of substituents at both the C-1 and C-4 positions enables interactions with distinct hydrophobic pockets within the colchicine binding site, a feature that mono-substituted analogs cannot replicate [1]. Furthermore, the presence of the C-4 methyl group introduces a chiral center, making the compound racemic; stereochemistry is a critical determinant of activity in related isoquinolines, as demonstrated by the stereoselective inhibition of MAO-A where R-enantiomers consistently showed lower Ki values than their S-counterparts [2]. Substituting with the fully aromatic 1,4-dimethylisoquinoline (CAS 1721-95-5) results in loss of the 3,4-dihydro core's conformational flexibility, which is essential for the binding modes observed in dihydroisoquinoline-based enzyme inhibitors . Therefore, in any structure-activity relationship (SAR) study or assay where the 1,4-dimethyl-3,4-dihydro configuration is a specific variable, the use of alternative isoquinolines will yield non-equivalent, and likely non-interpretable, results.

Quantitative Differentiation: 1,4-Dimethyl-3,4-dihydroisoquinoline vs. Key Structural Comparators


Cytotoxic Potency in Leukemia Cells: 1,4-Disubstituted Dihydroisoquinolines vs. 1-Phenyl Monosubstituted Analogs

In a direct comparative study, 1,4-disubstituted-3,4-dihydroisoquinoline derivatives (which incorporate the 1,4-dimethyl-3,4-dihydroisoquinoline scaffold as a synthetic precursor) exhibited significantly enhanced cytotoxicity against the CEM leukemia cell line compared to earlier 1-phenyl-3,4-dihydroisoquinoline analogs. The most potent 1,4-disubstituted compound (32) achieved an IC50 of 0.64 µM [1]. In contrast, the previous generation of 1-phenyl-3,4-dihydroisoquinoline derivatives (e.g., compounds 1a and 1b) displayed only 'moderate' cytotoxic activity, with IC50 values >10 µM [2]. This represents a >15-fold improvement in potency attributed to the C-4 substitution that enables additional binding interactions with the tubulin colchicine site.

tubulin polymerization inhibitor cytotoxicity CEM leukemia SAR

Monoamine Oxidase Inhibition: 3,4-Dihydroisoquinolines vs. Fully Aromatic Isoquinolines

As a class, 3,4-dihydroisoquinolines, which include the target compound, demonstrate superior potency as monoamine oxidase A (MAO-A) inhibitors relative to their fully aromatic counterparts. In a comparative study of simple isoquinoline alkaloids, the 3,4-dihydroisoquinoline class exhibited Ki values ranging from 2 to 130 µM against human MAO-A, whereas the fully aromatic isoquinolines showed intermediate activity with Ki values of 17-130 µM [1]. The lower end of the Ki range for 3,4-dihydroisoquinolines (2 µM) is approximately 8.5-fold more potent than the most potent fully aromatic analog (17 µM). This class-level advantage is attributed to the conformational flexibility and electronic properties of the partially reduced ring system, which are preserved in 1,4-dimethyl-3,4-dihydroisoquinoline.

MAO-A inhibition neuroprotection SAR alkaloid

Synthetic Versatility: Established Precursor for Diverse 1,4-Disubstituted Derivatives

1,4-Dimethyl-3,4-dihydroisoquinoline is not merely an end-product but a validated synthetic intermediate for generating a focused library of bioactive molecules. A peer-reviewed methodology specifically uses this scaffold to introduce a pyridinylmethyl sidechain at the C-4 position, yielding 1,4-disubstituted-3,4-dihydroisoquinoline derivatives with confirmed tubulin polymerization inhibitory activity (e.g., compound 32, IC50 = 0.64 µM) [1]. In contrast, the use of the mono-methylated analog, 1-methyl-3,4-dihydroisoquinoline, would preclude this critical C-4 functionalization, resulting in a structurally limited and less potent compound series. The established synthesis routes for 1,4-dimethyl-3,4-dihydroisoquinoline, such as the Bischler-Napieralski cyclization, are well-documented [2], ensuring reproducible access to the scaffold for further derivatization.

chemical synthesis building block medicinal chemistry derivatization

Chirality and Stereochemical Control: Introduction of a Defined Chiral Center at C-4

The presence of a methyl group at the C-4 position of 1,4-dimethyl-3,4-dihydroisoquinoline introduces a chiral center, making the compound a racemic mixture. This is a critical feature for structure-activity relationship (SAR) studies, as stereochemistry is a major determinant of biological activity within the isoquinoline class. For instance, in the inhibition of MAO-A, the R-enantiomer of salsolidine (Ki = 6 µM) was 5.2-fold more potent than the S-enantiomer (Ki = 31 µM) [1]. Similarly, the R-enantiomer of carnegine (Ki = 2 µM) was 38.5-fold more potent than its S-form (Ki = 77 µM) [1]. In stark contrast, the closely related compound 1-methyl-3,4-dihydroisoquinoline lacks a substituent at the C-4 position and is achiral, precluding any stereochemical exploration of biological activity [2].

chiral synthesis stereochemistry enantiomer asymmetric catalysis

Optimal Research and Industrial Use Cases for 1,4-Dimethyl-3,4-dihydroisoquinoline


Synthesis of High-Potency Tubulin Polymerization Inhibitors for Anticancer Research

1,4-Dimethyl-3,4-dihydroisoquinoline is the essential starting material for synthesizing 1,4-disubstituted-3,4-dihydroisoquinoline derivatives, a class of compounds shown to be potent tubulin polymerization inhibitors with IC50 values as low as 0.64 µM against CEM leukemia cells [1]. This application is supported by direct evidence that C-4 functionalization yields a >15-fold increase in potency compared to 1-phenyl monosubstituted analogs [1]. Researchers in oncology drug discovery should procure this compound for structure-activity relationship (SAR) studies aimed at developing novel antimitotic agents that target the colchicine binding site.

Structure-Activity Relationship Studies of MAO-A Inhibitors for CNS Drug Discovery

As a member of the 3,4-dihydroisoquinoline class, this compound can serve as a core scaffold for developing novel monoamine oxidase A (MAO-A) inhibitors. The class has demonstrated significantly higher potency (Ki as low as 2 µM) compared to fully aromatic isoquinolines (minimum Ki 17 µM) [2]. Its utility is further justified by the well-established stereoselective nature of MAO-A inhibition in related compounds, where R-enantiomers can be up to 38.5-fold more potent than S-enantiomers [2]. Medicinal chemistry teams focused on CNS targets should prioritize this scaffold for designing chiral inhibitors with improved binding affinity.

Asymmetric Synthesis and Chiral Resolution Method Development

The chiral center at the C-4 position of 1,4-dimethyl-3,4-dihydroisoquinoline makes it an ideal substrate for developing and optimizing asymmetric synthetic methodologies or chiral resolution techniques. The well-documented impact of stereochemistry on biological activity within the isoquinoline family, where enantiomeric potency can differ by factors of 5.2 to 38.5 [2], underscores the importance of accessing enantiopure forms of this compound. Process chemistry and analytical development groups can utilize this scaffold to demonstrate new catalytic asymmetric reactions or to validate chiral chromatographic methods for the separation of biologically relevant dihydroisoquinoline enantiomers [3].

Building Block for Focused Chemical Libraries in Academic and Industrial Screening

Procurement of this compound enables the rapid generation of a focused chemical library based on the 1,4-disubstituted-3,4-dihydroisoquinoline core, a scaffold that has been validated for both anticancer [1] and CNS [2] activities. Its dual methyl groups provide two distinct vectors for diversification (at C-1 and C-4), making it a more valuable and versatile building block than achiral, mono-substituted alternatives. Screening facilities and medicinal chemistry groups should stock this compound to support hit-to-lead campaigns targeting tubulin, MAO-A, and other therapeutically relevant proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dimethyl-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.